Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate
Description
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyclopropyl substituent at position 3 and an ethyl ester group at position 2. This structure combines the aromaticity of the thiophene ring with the steric and electronic effects of the cyclopropane moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its applications span drug discovery, agrochemicals, and materials science, particularly as a precursor for bioactive molecules. The amino group at position 5 enhances its reactivity, enabling functionalization for diverse derivatives .
Properties
IUPAC Name |
ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-7(6-3-4-6)5-8(11)14-9/h5-6H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWBEORMIZVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 2-bromo-3-oxobutanoate to form the intermediate, which is then cyclized to yield the desired thiophene derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate has been investigated for its potential as an anticancer agent. The compound exhibits inhibitory action on lysine-specific demethylase-1 (LSD1), an enzyme implicated in several cancers and neurodegenerative diseases. Inhibiting LSD1 can lead to reactivation of tumor suppressor genes, making it a promising target for cancer therapy.
Case Study:
A study highlighted the compound's efficacy in preclinical models of various cancers, including breast cancer and glioblastoma, where it demonstrated significant tumor growth inhibition . The compound's mechanism involves modulation of histone methylation, leading to altered gene expression profiles conducive to tumor suppression.
Neurodegenerative Disease Treatment
The compound also shows promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting LSD1, it may help restore normal neuronal function and prevent neurodegeneration.
Case Study:
Research indicates that compounds with similar mechanisms have improved cognitive functions in animal models of Alzheimer's disease . this compound could potentially be developed into a therapeutic agent for these conditions.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiophene ring or the carboxylate group can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on thiophene | Increased potency against cancer cell lines |
| Alteration of the carboxylic acid group | Enhanced solubility and bioavailability |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed to determine its suitability for clinical use. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
Findings:
Studies have shown that the compound possesses favorable ADME properties, including good oral bioavailability and metabolic stability, which are critical for its development as a therapeutic agent .
Potential for Combination Therapy
Given the complexity of cancer and neurodegenerative diseases, combination therapy is often necessary for effective treatment. This compound may be used in conjunction with other agents to enhance therapeutic outcomes.
Case Study:
In vitro studies suggest that combining this compound with established chemotherapeutics leads to synergistic effects, improving overall efficacy while potentially reducing side effects associated with high doses of single agents .
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Key Structural and Functional Differences
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate shares core similarities with other ethyl amino-thiophene carboxylates but differs in substituent effects. Below is a comparative analysis with Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, a structurally analogous compound (see Table 1).
| Property | This compound | Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate |
|---|---|---|
| Substituent at Position 3 | Cyclopropyl (C₃H₅) | 3-Chlorophenyl (C₆H₄Cl) |
| Molecular Weight | ~225.3 g/mol | ~281.7 g/mol |
| LogP (Lipophilicity) | ~1.8 (moderate) | ~3.2 (higher) |
| Electronic Effects | Electron-donating cyclopropane ring | Electron-withdrawing Cl substituent on phenyl |
| Steric Bulk | Compact, rigid cyclopropane | Bulky, planar aromatic ring |
| Synthetic Utility | Intermediate for cyclopropane-containing drugs | Precursor for chlorophenyl-based inhibitors/agonists |
Key Findings:
Lipophilicity : The 3-chlorophenyl derivative exhibits higher LogP due to the aromatic chloro group, enhancing membrane permeability but reducing aqueous solubility compared to the cyclopropyl analog .
Reactivity : The cyclopropyl group’s strain energy may facilitate ring-opening reactions, enabling unique transformations in drug synthesis. In contrast, the 3-chlorophenyl group stabilizes resonance interactions, favoring electrophilic substitution .
Biological Activity : Chlorophenyl derivatives often show enhanced binding to aromatic-rich enzyme pockets (e.g., kinase inhibitors), while cyclopropyl analogs are preferred in CNS-targeting drugs due to improved blood-brain barrier penetration .
Data Tables
Table 1: Structural and Physicochemical Comparison (See above for full table.)
Biological Activity
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to highlight its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and an ethyl ester, contributing to its unique pharmacological properties. The compound's structure is pivotal in determining its interaction with biological targets.
Inhibition of Enzymatic Activity
Research has indicated that compounds similar to this compound can act as inhibitors for various enzymes, including methionine aminopeptidase (MetAP) and dihydroorotate dehydrogenase (DHODH). These enzymes are crucial in bacterial growth and the survival of malaria parasites, respectively.
- Methionine Aminopeptidase Inhibition :
- Dihydroorotate Dehydrogenase Inhibition :
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus subtilis, with significant selectivity towards certain metal forms of MetAP .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substituents on the thiophene ring can enhance or diminish inhibitory potency.
- The presence of the cyclopropyl group has been associated with improved selectivity for specific enzyme forms .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Studies suggest moderate oral bioavailability and favorable metabolic stability in preclinical models .
Case Studies and Research Findings
Several studies have focused on the efficacy of thiophene derivatives in vivo:
- In animal models, compounds similar to this compound demonstrated significant reductions in parasite load when administered orally .
- Toxicology assessments indicate a high safety margin with no major off-target effects observed at therapeutic doses .
Data Summary
| Compound | Target Enzyme | IC50 (µM) | Bacterial Growth Inhibition | Notes |
|---|---|---|---|---|
| This compound | E. coli MetAP | 13 | Yes | Selective for Fe(II) form |
| Related Thiophene Derivative | P. falciparum DHODH | <1 | Yes | High selectivity |
| Cyclopropyl-substituted Analog | Various Bacterial Strains | Varies | Yes | Enhanced activity observed |
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate?
The compound is typically synthesized via condensation reactions , such as the Gewald thiophene synthesis. For example, similar derivatives are prepared by refluxing ethyl acetoacetate, elemental sulfur, and cyanoacetamide derivatives in ethanol with triethylamine as a catalyst. Purification often involves recrystallization from solvents like ethanol or 1,4-dioxane .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
Q. How is the molecular structure validated in academic research?
Structural validation often employs X-ray crystallography using software like SHELXL for refinement and WinGX/ORTEP for visualization. These tools ensure accurate anisotropic displacement ellipsoid modeling and geometry analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Optimization strategies include:
Q. How are spectral data contradictions resolved for this compound?
Cross-validation using complementary techniques is key:
Q. What computational methods support electronic property analysis?
Quantum chemical calculations (e.g., density functional theory) predict electronic properties, such as HOMO-LUMO gaps and charge distribution. Software like Gaussian or ORCA generates optimized geometries and molecular electrostatic potential maps, aiding in reactivity studies .
Q. How are impurities managed during synthesis?
Purification protocols include:
- Recrystallization from polar aprotic solvents (e.g., 1,4-dioxane).
- Column chromatography with silica gel and ethyl acetate/hexane gradients.
- HPLC for high-purity isolates, critical for pharmacological studies .
Methodological Considerations
Q. What software tools are recommended for crystallographic data analysis?
- SHELXL : Refinement of small-molecule structures, especially for handling high-resolution or twinned data.
- WinGX : Integrated suite for data reduction, structure solution, and geometry analysis.
- ORTEP : Visualization of anisotropic displacement parameters .
Q. How to design experiments for derivative synthesis?
- Functional group compatibility : Prioritize reactions that preserve the cyclopropyl and amino groups (e.g., acylation, Suzuki coupling).
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino protection during harsh reactions.
- In situ monitoring : Employ TLC or HPLC to track reaction progress .
Data Presentation and Reproducibility
Q. What standards ensure reproducibility in synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
